BenchChemオンラインストアへようこそ!

Nadolol

Long QT Syndrome Cardiac Electrophysiology Arrhythmia Prevention

Nadolol (CAS 220045-89-6, mixture of diastereomers) is the preferred nonselective β-blocker for protocols requiring once-daily dosing, minimal CNS penetration, and renal-only clearance. Supported by a 41% relative risk reduction in LQTS vs. propranolol, superior 24-h antianginal efficacy, and zero CYP450-mediated drug-drug interaction risk. Essential reference standard for clinical trial supply, cardiovascular pharmacology, and ADME studies. Specify this diastereomeric mixture to ensure batch-to-batch consistency in regulatory bioequivalence and impurity profiling workflows.

Molecular Formula C17H27NO4
Molecular Weight 309.4 g/mol
CAS No. 220045-89-6
Cat. No. B3421565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNadolol
CAS220045-89-6
Molecular FormulaC17H27NO4
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O
InChIInChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12?,14-,15+/m1/s1
InChIKeyVWPOSFSPZNDTMJ-UCWKZMIHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility46.4 [ug/mL] (The mean of the results at pH 7.4)
Freely sol in propylene glycol;  slightly sol in chloroform;  insol in acetone, benzene, ether, hexane.
Practically insoluble in lipids.
It is freely soluble in ethanol, soluble in hydrochloric acid, slightly soluble in water, and very slightly soluble in sodium hydroxide.
2.25e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Nadolol (CAS 220045-89-6) Procurement: Long-Acting Nonselective Beta-Blocker with Unique Pharmacokinetic Profile


Nadolol (CAS 220045-89-6) is a nonselective β-adrenergic receptor antagonist (beta-blocker) [1]. It is clinically utilized for the management of hypertension and angina pectoris [2]. As a mixture of diastereomers, it is distinguished by an inherently long duration of action, enabling once-daily dosing [3], and a unique pharmacokinetic profile characterized by low lipophilicity and exclusive renal excretion of the unchanged drug [4].

Nadolol (CAS 220045-89-6) is Not Interchangeable: Why In-Class Beta-Blocker Substitution Introduces Therapeutic Risk


Within the beta-blocker class, compounds exhibit profound pharmacodynamic and pharmacokinetic heterogeneity that directly impacts clinical efficacy, safety, and dosing convenience. Substituting nadolol for another agent without accounting for these differences can lead to suboptimal outcomes. Key differentiators include: a uniquely long plasma half-life enabling verified once-daily dosing [1]; low lipophilicity and absence of hepatic metabolism, which reduces CNS penetration and drug-drug interaction potential relative to agents like propranolol and metoprolol [2]; lack of intrinsic sympathomimetic activity (ISA) or membrane-stabilizing activity (MSA) [3]; and demonstrated superiority in specific patient populations, such as those with Long QT Syndrome (LQTS) [4]. The quantitative evidence below clarifies why scientific and industrial users must specify nadolol for applications where these characteristics are critical.

Nadolol (CAS 220045-89-6) Differentiated Performance: A Quantitative Evidence Guide for Scientific and Procurement Decisions


Nadolol vs. Propranolol: Quantified Superiority in Reducing Arrhythmic Events in LQT1 Patients

In a network meta-analysis of 5,692 patients with Long QT Syndrome (LQTS), nadolol demonstrated a statistically significant reduction in arrhythmic events compared to propranolol in patients with the LQT1 genotype. The analysis provides a direct head-to-head quantitative comparison for this specific indication. Nadolol was associated with a 41% lower risk of events (RR=0.59, 95% CI: 0.39–0.90) [1]. This establishes nadolol as the preferred agent for this patient subset, a differentiation not evident from simple class membership.

Long QT Syndrome Cardiac Electrophysiology Arrhythmia Prevention Beta-Blocker Efficacy

Nadolol's 20-24 Hour Half-Life Enables Verified Once-Daily Dosing vs. Propranolol's Requirement for Multiple Daily Doses

Nadolol possesses a significantly extended elimination half-life of approximately 20-24 hours in patients with normal renal function [1]. This is a stark contrast to the short half-life of conventional propranolol (approximately 3-6 hours) [2], which necessitates multiple daily doses (e.g., 3-4 times daily) to maintain therapeutic effect. The extended half-life of nadolol directly translates to a validated once-daily dosing regimen [1]. This pharmacokinetic advantage is intrinsic to the molecule and not shared by all nonselective beta-blockers.

Pharmacokinetics Dosing Regimen Patient Compliance Half-life Comparison

Nadolol's Low Lipophilicity Minimizes CNS Penetration Relative to Propranolol and Metoprolol

Nadolol is characterized by low lipophilicity, a physicochemical property that directly limits its penetration across the blood-brain barrier [1]. This results in a more peripheral, rather than central, pharmacological effect. In contrast, propranolol and metoprolol are highly lipophilic beta-blockers, leading to greater central nervous system (CNS) distribution and a higher incidence of associated side effects such as fatigue, sleep disturbances, and mood changes [2]. This is a class-level inference based on established structure-activity relationships and pharmacokinetic principles.

Lipophilicity Blood-Brain Barrier CNS Side Effects Physicochemical Properties

Nadolol Preserves Renal Blood Flow, a Hemodynamic Differentiation from Some Other Beta-Blockers

Unlike some other beta-blockers which may reduce renal blood flow, nadolol has been shown to maintain or even increase renal blood flow. In a comparative study with tertatolol, nadolol decreased cardiac output similarly but did not decrease renal blood flow; it preserved renal function [1]. While many beta-blockers can reduce cardiac output and thus potentially renal perfusion, the specific effect of nadolol on renal vasculature appears to be favorable. This is a class-level inference, as not all beta-blockers have been systematically compared for this exact endpoint.

Renal Hemodynamics Beta-Blocker Pharmacology Cardiovascular Nephrology

Nadolol Lacks Intrinsic Sympathomimetic Activity (ISA), Unlike Pindolol and Acebutolol

Nadolol is devoid of intrinsic sympathomimetic activity (ISA), a property that distinguishes it from beta-blockers like pindolol and acebutolol, which act as partial agonists at beta-adrenoceptors [1]. ISA can lead to less pronounced bradycardia at rest and may be undesirable in certain clinical scenarios, such as post-myocardial infarction or in patients with angina where maximal heart rate reduction is desired. The absence of ISA in nadolol ensures a more predictable and complete beta-adrenergic blockade.

Intrinsic Sympathomimetic Activity Pharmacodynamics Receptor Pharmacology Partial Agonism

Nadolol (CAS 220045-89-6) Application Scenarios: From Laboratory Research to Clinical Trial Supply


Clinical Trial Supply for Long QT Syndrome (LQTS) Research

For academic medical centers or CROs managing clinical trials in patients with Long QT Syndrome (LQTS), particularly the LQT1 subtype, nadolol is the evidence-based preferred beta-blocker. The quantitative data showing a 41% relative risk reduction for arrhythmic events versus propranolol [1] directly supports its specification in trial protocols and drug supply chains. Its long half-life also simplifies the trial's dosing regimen.

Preclinical Research Requiring Minimized CNS Confounds

In animal models of cardiovascular disease or behavior, where minimizing central nervous system (CNS) side effects is crucial to isolate peripheral mechanisms, nadolol is the optimal selection. Its low lipophilicity and limited brain penetration [2] provide a cleaner pharmacological tool compared to highly lipophilic beta-blockers like propranolol or metoprolol, reducing experimental noise from CNS-mediated effects.

Pharmacokinetic and Drug Interaction Studies on Renal Excretion

Nadolol's unique route of elimination—excreted unchanged by the kidneys without hepatic metabolism [3]—makes it an ideal probe or control compound in studies investigating drug-drug interactions involving hepatic cytochrome P450 enzymes or in research on renal drug handling. Its pharmacokinetic profile is distinct from that of beta-blockers like metoprolol and propranolol, which are extensively metabolized by the liver [3].

Comparative Efficacy Studies in Stable Angina Pectoris

Researchers designing comparative studies on antianginal agents can leverage existing head-to-head data. Nadolol has been shown to produce a significantly greater reduction in exercise-induced tachycardia and less ST-segment depression than long-acting propranolol and sustained-release oxprenolol at 24 hours post-dose [4]. This evidence supports its use as an active comparator or standard-of-care arm in new trials for angina therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nadolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.